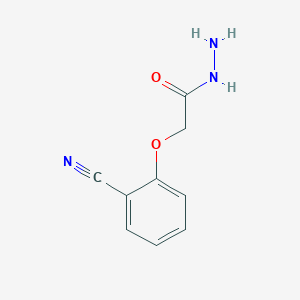

2-(2-Cyanophenoxy)acetohydrazide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-cyanophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-5-7-3-1-2-4-8(7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIANUIPKYSYZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338957 | |

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347912-40-7 | |

| Record name | 2-(2-Cyanophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Optimization and Green Chemistry Approaches in Synthesis

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

One of the most fundamental transformations of this compound is its reaction with carbonyl compounds to form hydrazones. nih.govnih.gov Hydrazones are a class of organic compounds characterized by the >C=N-NH-C=O structural motif and are themselves important intermediates in the synthesis of various heterocyclic compounds.

The condensation of this compound with a variety of aldehydes and ketones is a straightforward and high-yielding reaction, typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). nih.govnaturalspublishing.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. organic-chemistry.org

This reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the hydrazone framework, depending on the choice of the aldehyde or ketone. For instance, reactions with various aromatic aldehydes lead to the formation of N'-arylmethylene-2-(2-cyanophenoxy)acetohydrazides. ekb.eg

Table 1: Examples of Hydrazones Synthesized from this compound

| Carbonyl Compound | Resulting Hydrazone | Reference |

| Benzaldehyde (B42025) | N'-(Phenylmethylene)-2-(2-cyanophenoxy)acetohydrazide | ekb.eg |

| 4-Methoxybenzaldehyde | N'-(4-Methoxyphenylmethylene)-2-(2-cyanophenoxy)acetohydrazide | ekb.eg |

| 4-Chlorobenzaldehyde | N'-(4-Chlorophenylmethylene)-2-(2-cyanophenoxy)acetohydrazide | ekb.eg |

| Salicylaldehyde (B1680747) | 2-Cyano-N'-(2-hydroxybenzylidene)acetohydrazide | ekb.eg |

This table is illustrative and not exhaustive.

In the context of the condensation reaction between this compound and simple aldehydes or ketones, regioselectivity is generally not a major concern as the reaction occurs specifically between the hydrazide's terminal amine and the carbonyl group.

However, stereoselectivity, particularly the formation of E/Z isomers around the newly formed C=N double bond, can be a factor. In many reported syntheses, the reaction conditions often favor the formation of the more thermodynamically stable E-isomer. The specific stereochemical outcome can be influenced by factors such as the steric bulk of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction temperature and solvent. Computational studies on similar hydrazone formations have shown that the E isomer is often the more stable product. nih.gov In more complex cycloaddition reactions involving hydrazone derivatives, both regioselectivity and stereoselectivity become critical aspects that dictate the structure of the final heterocyclic product. nih.govrsc.orgmdpi.com The electronic and steric properties of the reactants play a significant role in determining the preferred reaction pathway. mdpi.com

Cyclization Reactions to Form Heterocyclic Derivatives

The hydrazide and hydrazone derivatives of this compound are key intermediates for the synthesis of a wide variety of heterocyclic compounds through intramolecular or intermolecular cyclization reactions. nih.gov These reactions often involve the participation of the cyano group, the active methylene (B1212753) group, or the hydrazone moiety itself.

A diverse range of five-membered heterocyclic rings can be synthesized from this compound and its derivatives. frontiersin.orgresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. One established method involves the cyclization of N-acylhydrazides. ijper.orgjchemrev.com For example, reacting this compound with carbon disulfide in a basic medium can lead to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com Another approach involves the oxidative cyclization of hydrazones. mdpi.com

Pyrazoles: Pyrazoles can be synthesized through the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of this compound with a β-ketoester could lead to the formation of a pyrazolone (B3327878) ring. nih.govnih.gov Multicomponent reactions involving a hydrazine (B178648) derivative, an aldehyde, a β-dicarbonyl compound, and a nitrile are also a common strategy for synthesizing fused pyrazole (B372694) systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov

Thiazolidinones: 4-Thiazolidinones are another important class of five-membered heterocycles that can be synthesized from hydrazone derivatives. sysrevpharm.orgnih.gov The typical synthesis involves the reaction of a hydrazone with thioglycolic acid or its ester. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, followed by cyclization and elimination of water. sysrevpharm.orgnih.gov

Table 2: Examples of Five-Membered Heterocycles Derived from this compound

| Heterocycle | General Synthetic Strategy | Reference |

| 1,3,4-Oxadiazole | Cyclization of N-acylhydrazide with CS2/base or oxidative cyclization of hydrazones. | jchemrev.commdpi.com |

| Pyrazole | Reaction with a 1,3-dicarbonyl compound. | nih.govnih.gov |

| 4-Thiazolidinone | Reaction of a hydrazone derivative with thioglycolic acid. | sysrevpharm.orgnih.gov |

This table provides a general overview of synthetic strategies.

The versatility of this compound extends to the synthesis of larger heterocyclic rings. coopscosth.com

Six-Membered Heterocycles: The synthesis of six-membered heterocycles often involves multi-component reactions or the use of bifunctional reagents that can react with two sites on the this compound derivative. For example, reactions of the active methylene group in derivatives of this compound can lead to the formation of fused pyridine (B92270) or pyran rings. nih.gov The interaction of related β-ketoamides with diorganodichlorosilanes has been shown to produce six-membered Si-containing heterocycles. bohrium.com

Seven-Membered Heterocycles: The synthesis of seven-membered rings, such as benzodiazepines and oxazepines, from cyanoacetohydrazides has been reported. nih.gov These syntheses typically involve reactions with precursors that provide the additional atoms needed to form the seven-membered ring, often through cyclocondensation reactions.

Structural Modifications on the Cyanophenoxy Moiety

While the primary reactive sites for derivatization are the hydrazide and the adjacent methylene group, modifications to the cyanophenoxy ring itself can also be envisioned. Standard aromatic substitution reactions could potentially be employed to introduce additional functional groups onto the benzene (B151609) ring, although this is less commonly explored compared to the reactions of the hydrazide moiety. The cyano group can also be a site for chemical transformation, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

Metal Complexation Studies: Formation of Hydrazide-Based Ligands

Hydrazones derived from this compound are excellent ligands for the formation of metal complexes. The presence of multiple donor atoms, including the imine nitrogen, the amide oxygen (in its enolic form), and potentially the cyano nitrogen and the phenoxy oxygen, allows these ligands to coordinate with a variety of transition metal ions. The coordination mode of the hydrazone ligand can vary depending on the metal ion, the reaction conditions, and the specific structure of the hydrazone.

Commonly, hydrazone ligands act as bidentate or tridentate chelating agents. In many cases, the hydrazone coordinates to the metal center through the azomethine nitrogen and the enolic oxygen atom, forming stable five- or six-membered chelate rings. rsc.orgbohrium.com The involvement of the cyano group or the phenoxy oxygen in coordination is also possible, leading to higher denticity and potentially more complex coordination geometries.

The synthesis of these metal complexes is typically achieved by reacting the hydrazone ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent. The resulting metal complexes often exhibit distinct colors and spectroscopic properties compared to the free ligand, providing evidence of coordination. Techniques such as infrared (IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction are crucial for elucidating the structure and bonding in these complexes. colab.wsrsc.org

Table 3: Examples of Metal Complexes with Hydrazone Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Geometry | Reference |

|---|---|---|---|---|

| 2-acetonaphthonebenzoylhydrazone | Ni(II), Co(II) | Monoanionic bidentate (N,O-donor) | Distorted octahedral | rsc.org |

| Hydrazone of benzyl (B1604629) carbazate (B1233558) and salicylaldehyde derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate (enolic oxygen, azomethine nitrogen, phenolic oxygen) | Octahedral | colab.ws |

| 1-(2,5-dihydroxyphenyl))propylidene)pyrazine-2-carbohydrazide | Fe(III), Cr(III), Ti(III), VO(IV), Th(IV), MoO2(VI), WO2(VI) | Tridentate ONO donor | - | chemistryjournal.net |

| 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate (B1144303) | Co(II), Ni(II), Cu(II) | Coordination through amine nitrogen, azomethine nitrogen, and carbonyl oxygen | - | redalyc.org |

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-(2-Cyanophenoxy)acetohydrazide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Characterization

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazide (-NHNH₂) protons. The aromatic protons on the disubstituted benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The -OCH₂- methylene protons would likely present as a singlet, while the amine protons of the hydrazide group (-NH and -NH₂) would appear as exchangeable signals, often broad, whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. Key expected signals include the nitrile carbon (-C≡N) around δ 115-120 ppm, the carbonyl carbon (C=O) in the hydrazide moiety around δ 165-170 ppm, and multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the phenoxy group. The methylene carbon (-OCH₂-) would be observed in the upfield region.

| Expected ¹H NMR Signals for this compound | | :--- | :--- | :--- | | Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | | Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplet (m) | | Methylene (-OCH₂-) | ~4.8 | Singlet (s) | | Amine (-NH) | Variable | Broad Singlet (br s) | | Amine (-NH₂) | Variable | Broad Singlet (br s) |

| Expected ¹³C NMR Signals for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (δ, ppm) | | Carbonyl (C=O) | ~168 | | Aromatic (C-O) | ~158 | | Aromatic (C-H) | ~110 - 135 | | Aromatic (C-CN) | ~105 | | Nitrile (-C≡N) | ~116 | | Methylene (-OCH₂-) | ~67 |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this molecule, cross-peaks would confirm the coupling between adjacent protons on the aromatic ring, helping to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbons in the benzene ring and the methylene group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of this compound and to gain insight into its structure through fragmentation analysis. The compound has a molecular formula of C₉H₉N₃O₂ and a monoisotopic mass of approximately 191.07 g/mol . epa.gov

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ at m/z 192.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated value for C₉H₉N₃O₂.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Expected fragmentation pathways for the [M+H]⁺ ion could include:

Loss of the hydrazide group.

Cleavage of the ether bond, separating the cyanophenol and aceto-fragments.

Decarbonylation (loss of CO).

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₉H₉N₃O₂ | | Monoisotopic Mass | 191.069477 u epa.gov | | Expected [M+H]⁺ Ion | m/z 192.0769 |

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure.

N-H Stretching: The hydrazide group would show absorption bands in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group and the N-H bond.

C≡N Stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile group.

C=O Stretching: A strong absorption peak, characteristic of the amide I band (primarily C=O stretch), would be observed around 1650-1680 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage would produce strong C-O stretching bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretching: Signals corresponding to the aromatic ring would also be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing

Crystal Structure Determination and Unit Cell Parameters

While a specific crystal structure for this compound is not publicly available, analysis of closely related acetohydrazide derivatives allows for a prediction of its likely solid-state characteristics. researchgate.netnih.gov A single-crystal X-ray diffraction experiment would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Molecular Conformation and Tautomerism in the Solid State (e.g., Keto-Enol Equilibrium)

The keto-amino tautomer is generally the more stable and predominant form for simple hydrazides in the solid state. This preference is largely due to the greater stability of the carbonyl (C=O) double bond compared to the carbon-carbon (C=C) double bond of the enol form. Spectroscopic analyses, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in identifying the dominant tautomeric form. The presence of a strong absorption band in the IR spectrum corresponding to the C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹, would be indicative of the keto form. Conversely, the appearance of bands for O-H and C=N stretching would suggest the presence of the enol-imino tautomer.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydrazide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O and the nitrogen atoms). These interactions are crucial in forming stable, three-dimensional supramolecular architectures.

In related structures, N-H···O hydrogen bonds are a common and robust feature, often leading to the formation of dimeric motifs or extended chains. The carbonyl oxygen is a primary hydrogen bond acceptor site. Additionally, the nitrogen atoms of the hydrazide and the cyano group can also participate as weaker hydrogen bond acceptors.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red areas on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, which are typically strong hydrogen bonds.

For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal prominent red spots corresponding to the N-H···O hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots separate the contributions of various atom···atom contacts, allowing for a detailed understanding of the packing environment.

For instance, the fingerprint plot would likely show distinct spikes corresponding to N···H/H···N and O···H/H···O contacts, confirming the prevalence of hydrogen bonding. The relative percentage of the surface area covered by these contacts provides a quantitative measure of their importance in the crystal packing. Contacts involving the aromatic rings, such as C···H/H···C and C···C (π-π stacking) interactions, would also be quantifiable, offering a complete picture of the forces governing the solid-state assembly of the molecule.

Mechanistic Organic Chemistry and Reactivity Investigations

Reaction Kinetics and Mechanisms of Hydrazone Formation

The formation of hydrazones from 2-(2-cyanophenoxy)acetohydrazide involves the condensation reaction between the terminal nitrogen of the hydrazide and a carbonyl compound, typically an aldehyde or a ketone. This reaction is a cornerstone of its synthetic utility, leading to the formation of N-acylhydrazones, which are valuable intermediates in medicinal chemistry and materials science.

The generally accepted mechanism for hydrazone formation proceeds via a two-step process. The initial step involves the nucleophilic attack of the primary amine of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically the rate-determining step and is often catalyzed by the presence of a small amount of acid. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

The second step is a dehydration reaction where the carbinolamine eliminates a molecule of water to form the final hydrazone product with a characteristic carbon-nitrogen double bond (C=N). This elimination is also acid-catalyzed, involving the protonation of the hydroxyl group, which then leaves as a water molecule.

While specific kinetic data for the reaction of this compound is not extensively reported in the literature, studies on analogous systems provide insight. For instance, the rate of hydrazone formation can be monitored using techniques like ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrazone product and the disappearance of the hydrazide starting material. Kinetic experiments on similar hydrazide systems have shown that the reaction progress can be fitted to kinetic models to determine rate constants.

The reaction is typically carried out in a suitable solvent, such as ethanol, and can be driven to completion by removing the water formed during the reaction. The yields of these reactions are often high, as demonstrated in the synthesis of various hydrazone derivatives from related cyano-functionalized acetohydrazides. For example, the condensation of 2-cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)acetohydrazide with various aldehydes proceeds with high yields, indicating the favorability of hydrazone formation. ekb.eg

Tautomeric Equilibria of Acyl Hydrazones in Solution

Acyl hydrazones derived from this compound can exist in various tautomeric and isomeric forms in solution. The most common equilibrium is the keto-enol tautomerism within the acyl hydrazone backbone. The keto form (amide) is generally more stable, but the enol form (iminol) can be present and may participate in certain reactions.

Furthermore, due to the presence of the C=N double bond and the C-N amide bond, geometrical isomerism (E/Z) and conformational isomerism (cis/trans) are prevalent. The rotation around the C-N amide bond is often hindered, leading to the existence of distinct conformers that can be observed by spectroscopic methods like NMR. Studies on N-acylhydrazones have shown doubled signals in ¹H NMR spectra for protons near the amide and azomethine groups, which is attributed to the presence of these isomers. nih.gov

The specific equilibrium distribution of these tautomers and isomers for hydrazones of this compound would be influenced by factors such as the solvent, temperature, and the nature of the substituent on the azomethine carbon. The presence of these different forms can have significant implications for the biological activity and chemical reactivity of the molecule.

Role of the Cyanophenoxy Group in Chemical Reactivity

The 2-cyanophenoxy group exerts a significant electronic influence on the reactivity of the entire molecule. The cyano group (-CN) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond.

This electron-withdrawing nature has several consequences:

Decreased Nucleophilicity of the Hydrazide: The electron density on the nitrogen atoms of the hydrazide moiety is reduced, making them less nucleophilic compared to hydrazides with electron-donating groups on the aromatic ring. This can affect the kinetics of reactions where the hydrazide acts as a nucleophile, such as in the formation of hydrazones.

Increased Acidity of the N-H Protons: The electron-withdrawing effect of the cyanophenoxy group increases the acidity of the N-H protons of the hydrazide and the resulting hydrazone. This can be an important factor in reactions involving deprotonation.

Influence on the Aromatic Ring: The cyano group deactivates the phenoxy ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Computational studies on related molecules, such as those containing a cyanoacrylic acid moiety, have shown that the cyano group significantly influences the electronic properties, including the HOMO and LUMO energy levels. researchgate.net These electronic modifications are crucial in determining the molecule's interaction with other reagents and its potential applications, for instance, in the design of dye-sensitized solar cells where tuning the electronic properties is key. researchgate.net

Electrophilic and Nucleophilic Character of the Hydrazide Moiety

The hydrazide moiety (-CONHNH₂) in this compound possesses both nucleophilic and electrophilic characteristics, making it a versatile functional group in organic synthesis.

Nucleophilic Character:

The primary amine (-NH₂) of the hydrazide is the main nucleophilic center. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers. This is most evident in the formation of hydrazones, where it attacks the carbonyl carbon of aldehydes and ketones. The nucleophilicity of this nitrogen is, however, modulated by the electron-withdrawing cyanophenoxy group, as discussed previously. Despite this, it is still sufficiently nucleophilic to react with a wide range of electrophiles. For example, hydrazides are known to react with acetylating agents, leading to N-acetylation. nih.gov

Electrophilic Character:

The carbonyl carbon of the hydrazide moiety is an electrophilic center. It can be attacked by strong nucleophiles. However, this electrophilicity is generally lower than that of aldehydes or ketones due to the resonance donation from the adjacent nitrogen atom. Reactions at this site often require more forcing conditions or activation of the carbonyl group.

Computational Chemistry Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to investigate the electronic properties and geometry of molecules. nih.gov For 2-(2-Cyanophenoxy)acetohydrazide, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in the computational analysis of a molecule is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find its lowest energy structure.

For a molecule with several rotatable single bonds, such as the C-O, C-C, and C-N bonds in this compound, conformational analysis is critical. This involves exploring different spatial orientations (conformers) to identify the global energy minimum. mdpi.comresearchgate.net Hydrazide derivatives, for instance, can exist as a mixture of isomers, such as syn and anti-conformers, whose relative stabilities can be precisely predicted using DFT calculations. mdpi.com

While specific DFT optimization data for this compound is not available in the cited literature, the results for the structurally analogous compound 2-(2-Chlorophenoxy)acetohydrazide provide a clear example of the data that can be obtained. researchgate.net The optimized geometric parameters for this related molecule, determined through crystallographic studies and computational methods, illustrate the type of structural information derived from such analyses.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C=O | 1.23 | O-C-N | 122.5 |

| C-N | 1.33 | C-N-N | 120.1 |

| N-N | 1.41 | C-O-C(aromatic) | 117.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov A smaller gap generally signifies a molecule that is more easily polarized, more chemically reactive, and more likely to exhibit interesting electronic properties. nih.govmdpi.com

DFT calculations are highly effective for determining the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. mdpi.com The HOMO region indicates the area most likely to donate electrons in a reaction, while the LUMO region indicates the area most likely to accept electrons. researchgate.net For this compound, the electron-withdrawing cyano group and the electron-donating hydrazide and ether functionalities would significantly influence the energies and localizations of these orbitals.

Although a specific FMO analysis for this compound has not been reported in the searched literature, studies on similar organic molecules show energy gaps typically in the range of 3.4 to 4.7 eV. mdpi.com A computational study would provide the precise values for this compound, offering insight into its kinetic stability and reactivity profile.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 7.3 | Energy gap, an indicator of chemical reactivity |

Computational methods are a powerful tool for predicting spectroscopic data, which can be invaluable for structural confirmation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnih.gov

The standard procedure involves first optimizing the molecule's geometry and then, at that fixed geometry, calculating the magnetic shielding tensors for each nucleus. researchgate.net These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental NMR data is a robust method for verifying a proposed structure or assigning signals in a complex spectrum. nih.govcomporgchem.com The accuracy of these predictions depends on the chosen functional and basis set, with reported mean absolute errors often as low as 0.2-0.3 ppm for ¹H and 1.5-2.0 ppm for ¹³C. researchgate.netnih.gov For this compound, such calculations would help to unambiguously assign the resonances for the protons and carbons in its aromatic ring and acetohydrazide chain.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Ar-H (ortho to CN) | 7.70 | 7.65 | 0.05 |

| CH₂ | 4.80 | 4.72 | 0.08 |

| NH | 8.50 | 8.41 | 0.09 |

Advanced Computational Approaches for Reaction Mechanism Studies

Beyond static properties, computational chemistry provides the tools to explore the dynamic processes of chemical reactions. rsc.org For this compound, this could include studying its synthesis or its subsequent chemical transformations.

A key goal in studying reaction mechanisms is the characterization of the transition state—the energetic peak that separates reactants from products. The structure and energy of the transition state determine the activation energy of a reaction and thus its rate. DFT calculations can be used to locate these fleeting structures on the potential energy surface. nih.gov A computationally identified transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the atomic motion that transforms the reactants into products. nih.gov While no specific transition state studies for reactions involving this compound were found, this methodology is a standard approach for understanding reaction kinetics. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational methods can map out an entire reaction pathway. nih.gov This provides a step-by-step description of the reaction mechanism, offering insights that are often inaccessible through experimental means alone. For example, the synthesis of this compound likely proceeds via the reaction of an o-cyanophenoxide with an ethyl chloroacetate (B1199739) derivative, followed by treatment with hydrazine (B178648). Computational elucidation of this pathway would reveal the precise mechanism, including the characterization of all transition states and intermediates involved. Techniques such as Distortion/Interaction Analysis (DIA) can further dissect the activation barriers into contributions from reactant strain and the electronic interactions at the transition state, providing a deeper understanding of reactivity. nih.gov

Molecular Modeling of Ligand-Target Interactions (Theoretical Binding Modes)

Molecular modeling is a cornerstone of modern drug discovery, allowing for the visualization and analysis of how a ligand, such as this compound, might interact with a biological target at the atomic level. These theoretical binding modes are crucial for understanding the compound's potential mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.netsemanticscholar.orgekb.eg This method is instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. semanticscholar.org For this compound, docking studies would involve fitting the molecule into the binding site of a target protein and scoring the interaction based on factors like binding affinity. researchgate.netnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the binding energy. nih.gov The results of docking simulations can guide the design of more potent and selective derivatives by highlighting which modifications to the lead compound are likely to enhance binding. nih.govphyschemres.org

Table 1: Key Interactions in Protein-Ligand Docking

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein's binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Occur between charged or polar groups on the ligand and protein. |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and reveal conformational changes that may occur upon ligand binding. nih.govresearchgate.netbiorxiv.org For this compound, an MD simulation would start with the docked complex and simulate its behavior over nanoseconds or even microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. researchgate.net A stable binding mode is indicated by minimal fluctuations in these values over the course of the simulation. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Theoretical Frameworks for SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This approach is fundamental to understanding how variations in a molecule's features influence its efficacy. drugdesign.org

The foundation of any QSAR model is the calculation of molecular descriptors. nih.gov These are numerical values that represent various physicochemical properties of a molecule. nih.gov Descriptors can be categorized based on their dimensionality: 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). drugdesign.orgconicet.gov.ar For a series of analogs of this compound, a wide range of descriptors would be calculated. The next critical step is descriptor selection, where statistical methods are employed to identify the subset of descriptors that are most relevant to the biological activity being studied. nih.gov This process is crucial for building a robust and predictive QSAR model. researchgate.net

Once relevant descriptors are selected, a mathematical model is developed to link these descriptors to the biological activity. drugdesign.org Various statistical and machine learning techniques can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). conicet.gov.arnih.govresearchgate.net The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. shd-pub.org.rs A well-validated QSAR model for derivatives of this compound could significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. rsc.org

Table 2: Common QSAR Modeling Techniques

| Modeling Technique | Description |

| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. researchgate.net |

| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is high. conicet.gov.ar |

| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for classification or regression tasks. nih.gov |

Theoretical Assessment of Physicochemical Properties Relevant to Bioavailability

The bioavailability of a drug, which is its ability to reach the systemic circulation and its target site, is heavily influenced by its physicochemical properties. nih.gov Computational methods can predict these properties, providing an early assessment of a compound's potential for oral absorption and distribution. researchgate.netnih.govresearchgate.netsigmaaldrich.com

For this compound, key properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and molecular weight would be calculated. These parameters are critical components of drug-likeness rules, such as Lipinski's Rule of Five, which provide a general guideline for oral bioavailability. While not absolute, these theoretical assessments are invaluable for identifying potential liabilities early in the drug development process and for guiding the design of compounds with improved pharmacokinetic profiles.

Table 3: Calculated Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Methyl 2-(2-cyanophenoxy)acetate sigmaaldrich.comsigmaaldrich.com | C10H9NO3 | 191.19 | Not Available |

| Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate nih.gov | C20H15N3O4 | 361.3 | 3.4 |

| methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate nih.gov | C22H17N3O5 | 403.4 | 3.7 |

Lipophilicity (LogP) Prediction

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP), which measures the differential solubility of a compound in a biphasic system of n-octanol and water, is the most widely used metric for lipophilicity. A positive LogP value indicates a preference for the lipid phase (hydrophobicity), while a negative value signifies a preference for the aqueous phase (hydrophilicity).

Various computational methods are available to predict LogP values, each employing different algorithms and theoretical models. These predictions for this compound are summarized in the table below. The predicted values suggest that the compound possesses a relatively balanced hydrophilic and lipophilic character. This balance is attributed to the presence of the lipophilic cyanophenyl ring and the hydrophilic acetohydrazide moiety.

Table 1: Predicted Lipophilicity (LogP) of this compound

| Prediction Method | Predicted LogP |

|---|---|

| Consensus LogP | 0.75 ± 0.45 |

| XLogP3 | 0.5 |

| ALOGPs | 0.8 |

| MLOGP | 1.1 |

| SILICOS-IT | 0.9 |

This data is based on computational predictions and has not been experimentally verified.

Solubility Prediction

Aqueous solubility is another paramount property for a potential therapeutic agent, as it directly impacts bioavailability and formulation development. Poorly soluble compounds often exhibit low absorption and can present challenges during manufacturing. Computational models can provide an early assessment of a compound's solubility profile.

Predictions for the aqueous solubility of this compound have been generated using various in-silico models. The results, presented in the table below, indicate that the compound is likely to have moderate water solubility. The presence of polar functional groups, such as the hydrazide and the cyano group, which can participate in hydrogen bonding with water molecules, contributes to its predicted solubility.

Table 2: Predicted Aqueous Solubility of this compound

| Prediction Model | Predicted LogS | Predicted Solubility (mg/mL) | Solubility Class |

|---|---|---|---|

| ESOL | -1.8 | 2.1 | Soluble |

| Ali et al. | -2.1 | 1.0 | Soluble |

| SILICOS-IT | -1.9 | 1.6 | Soluble |

This data is based on computational predictions and has not been experimentally verified. LogS is the base-10 logarithm of the molar solubility in water.

Medicinal Chemistry Design Principles and Structure Activity Relationship Sar Methodologies

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are pivotal strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining the key biological activity of a lead molecule. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing the core structure of the molecule (the cyanophenoxy-acetohydrazide framework) with a functionally equivalent but structurally distinct scaffold. nih.gov The goal is to access new chemical space, improve properties such as solubility or metabolic stability, and identify novel intellectual property. For 2-(2-Cyanophenoxy)acetohydrazide, a potential hop could involve replacing the 2-cyanophenoxy group with other aromatic or heteroaromatic systems that can present the acetohydrazide moiety in a similar spatial orientation.

Bioisosteric Replacement: This approach focuses on substituting specific functional groups with other groups that possess similar physicochemical properties, leading to retained or enhanced biological activity. u-tokyo.ac.jp This can alter metabolism, improve target binding, or modify the pharmacokinetic profile of the compound. u-tokyo.ac.jp For this compound, several bioisosteric replacements could be considered. For instance, the N-acylhydrazone moiety, often formed from the hydrazide, is a known bioisostere for amide bonds, offering different chemical properties and metabolic stability. nih.gov

The following table outlines potential bioisosteric replacements for key functional groups within the this compound structure.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Cyano Group (-CN) | Trifluoromethyl (-CF3), Halogens (e.g., -Cl, -F), Nitro (-NO2) | Modify electronics, lipophilicity, and metabolic stability. The fluorine atom, for example, can alter reactivity due to its inductive effect. u-tokyo.ac.jp |

| Phenyl Ring | Pyridine (B92270), Thiophene, Pyrimidine, Bicyclo[1.1.1]pentane | Introduce new interaction points (e.g., H-bond acceptors), alter solubility, and explore different spatial arrangements. researchgate.net |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (B1212753) (-CH2-), Amine (-NH-) | Change bond angles, flexibility, and potential for hydrogen bonding. |

| Hydrazide (-CONHNH2) | N-Acylhydrazone, Hydroxamic Acid, Reversed Amide | Serve as mimics to stabilize interactions with biological targets or improve metabolic resistance. nih.gov |

Molecular Hybridization Approaches in Design

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This can lead to compounds with dual modes of action or improved affinity and selectivity for a single target. The hydrazide functional group is an exceptionally versatile linker for creating such hybrids. mdpi.com

The terminal primary amine of the this compound is readily condensed with a wide variety of aldehydes and ketones to form N-acylhydrazone derivatives. mdpi.com This allows for the systematic hybridization of the cyanophenoxy-acetohydrazide core with other known bioactive scaffolds. This approach has been successfully used to create potent agents by linking different pharmacophores, such as in the development of selective COX-2 inhibitors where moieties are tethered to NSAIDs. mdpi.com Similarly, quinazolinone and oxindole (B195798) cores have been hybridized with other systems through an acetohydrazide linker to target various kinases and cancer cell lines. researchgate.netnih.gov

Rational Design of Ligands for Specific Biological Targets (Theoretical Considerations)

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. For a molecule like this compound, its derivatives are well-suited for rational design, particularly as inhibitors of enzymes like kinases.

In a theoretical design context, the molecule can be divided into distinct regions that fulfill specific roles within a target's binding site. This principle has been demonstrated in the design of novel quinazolinone N-acetohydrazides as kinase inhibitors. researchgate.netnih.gov In these designs:

A core heterocyclic moiety (analogous to the cyanophenoxy group) can be designed to occupy a "front pocket" of an enzyme's active site. nih.gov

The acetohydrazide portion acts as a flexible but defined linker, capable of forming key hydrogen bonds with amino acids in the "gatekeeper" area of the binding site. researchgate.netnih.gov

The terminal part of the molecule, often an additional aryl group attached via a hydrazone bond, can be tailored to occupy a hydrophobic "back pocket" of the target. nih.gov

This modular design allows for systematic modification of each component to optimize interactions with different regions of the binding site, thereby enhancing potency and selectivity.

Influence of the Cyanophenoxy and Hydrazide Moieties on Molecular Recognition

The two primary structural components of the molecule, the cyanophenoxy group and the hydrazide group, each play a critical role in how the compound interacts with biological targets.

Cyanophenoxy Moiety: The 2-cyanophenoxy group contributes to molecular recognition in several ways:

Aromatic Ring: The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Cyano Group: The nitrile (-C≡N) group is a potent hydrogen bond acceptor. Its linear geometry and electronic properties allow it to form specific, directional interactions with hydrogen bond donors on the target protein.

Ether Linkage: The ether oxygen atom can also act as a hydrogen bond acceptor, further anchoring the molecule within the binding site.

Hydrazide Moiety: The acetohydrazide functional group, and the N-acylhydrazone it commonly forms, is a crucial pharmacophore. mdpi.com The hydrazide group is not merely a linker but an active participant in molecular recognition.

Hydrogen Bonding: It contains both hydrogen bond donors (-NH, -NH2) and a hydrogen bond acceptor (C=O), allowing it to form a network of interactions that can significantly increase binding affinity. acs.org

Chelation: The arrangement of nitrogen and oxygen atoms allows the hydrazide and hydrazone moieties to chelate metal ions, which can be critical for inhibiting metalloenzymes.

Conformational Rigidity: When converted to a hydrazone, the C=N double bond introduces conformational rigidity, which can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. mdpi.com In some enzyme systems, the primary amine of a hydrazine (B178648) can bind covalently to cofactors, halting the enzymatic reaction. acs.org

Strategies for Optimizing Drug-like Properties

While a lead compound may show promising biological activity, it often requires optimization to achieve suitable drug-like properties for clinical use. nih.gov This involves improving its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov

For a scaffold like this compound, several optimization strategies can be envisioned:

| ADMET Property | Optimization Strategy for this compound Derivatives |

| Solubility | Introduce polar functional groups (e.g., hydroxyl, amine) on the phenyl ring. Replace the phenyl ring with a more polar heterocycle like pyridine. |

| Permeability | Modulate lipophilicity by adding or removing greasy functional groups. Masking polar groups that are not essential for activity can also improve cell membrane permeability. |

| Metabolic Stability | Block potential sites of metabolism. For example, aromatic hydroxylation can be blocked by introducing fluorine atoms at those positions. The hydrazide bond itself can be a site of metabolic cleavage, so bioisosteric replacement could be explored. u-tokyo.ac.jp |

| Target Selectivity | Employ structure-based design to modify substituents on the phenyl ring or the terminal part of the hydrazone to exploit unique features of the desired target's binding site compared to off-targets. |

These optimization efforts are typically guided by a combination of empirical synthesis, in vitro ADMET assays, and computational modeling to iteratively refine the lead structure into a viable drug candidate. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of hydrazide derivatives, including 2-(2-Cyanophenoxy)acetohydrazide, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and lengthy procedures. google.comresearchgate.net Modern research, however, is increasingly focused on the principles of green chemistry to overcome these limitations.

One promising approach involves the use of organocatalysts, such as the naturally occurring amino acid L-proline, to facilitate the synthesis of hydrazide derivatives. mdpi.com This method offers several advantages, including mild reaction conditions, high yields, short reaction times, and the reusability of the catalyst, making the process more environmentally benign and cost-effective. mdpi.com Microwave-assisted synthesis represents another significant advancement, providing a rapid, solvent-free method for the preparation of hydrazides directly from the corresponding acids. researchgate.net This technique has been shown to be superior to conventional heating methods, boasting a higher atom economy, improved energy efficiency, and a significant reduction in environmental waste. researchgate.net

Advanced Computational Methodologies for Prediction and Design

The integration of advanced computational methodologies is revolutionizing the exploration and application of this compound and its derivatives. In silico techniques, such as molecular docking and virtual screening, are becoming indispensable tools for predicting the biological activity of novel compounds and for guiding their rational design. chemrxiv.orgnih.govrsc.org

Molecular docking studies, for instance, allow researchers to simulate the interaction of hydrazide-based ligands with the active sites of biological targets like enzymes. rsc.orgresearchgate.net By predicting the binding modes and affinities, these computational models provide crucial insights that can inform the design of more potent and selective inhibitors for a variety of diseases. nih.govrsc.org This approach has been successfully applied to identify novel alkyl hydrazides as potent inhibitors of histone deacetylase 11 (HDAC11), a promising target for cancer therapy. chemrxiv.orgnih.gov

Ligand-based virtual screening workflows are also being employed to search vast chemical libraries for new bioactive molecules based on the structural features of known active compounds. chemrxiv.orgnih.gov This in silico screening process, followed by targeted synthesis and in vitro testing, significantly accelerates the discovery of new drug candidates. The use of molecular dynamics simulations further enhances these computational studies by providing a deeper understanding of the dynamic interactions between the ligand and its target protein, paving the way for further chemical optimization. chemrxiv.orgnih.gov

Exploration of Novel Reaction Pathways and Derivatives

The unique chemical structure of this compound, featuring a reactive hydrazide moiety and a cyanophenoxy group, makes it a versatile building block for the synthesis of a wide array of novel derivatives and heterocyclic compounds. The exploration of new reaction pathways is a vibrant area of research, continually expanding the chemical space accessible from this starting material.

A primary reaction pathway involves the condensation of the hydrazide group with various aldehydes and ketones to form Schiff bases (hydrazones). nih.govoncologyradiotherapy.com These Schiff bases are valuable intermediates in their own right and can be further cyclized to generate a diverse range of heterocyclic systems. For example, the reaction of acetohydrazides with appropriate reagents can lead to the formation of coumarins, pyridines, thiazoles, and thiophenes, many of which exhibit interesting biological activities. nih.gov

The derivatization of the acetohydrazide core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. By introducing different substituents onto the aromatic ring or by modifying the hydrazide functionality, chemists can fine-tune the compound's activity and selectivity. nih.govekb.eg For instance, the synthesis of quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids has yielded compounds with promising α-glucosidase inhibitory and antioxidant activities. rsc.org The use of derivatization agents like benzaldehyde (B42025) followed by LC-MS analysis has also proven to be a robust method for the quantification of trace levels of acetohydrazide. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology

The unique properties of this compound and its derivatives are creating exciting opportunities for interdisciplinary research at the interface of chemistry and biology. These molecules are increasingly being explored as chemical probes to investigate complex biological processes and as potential therapeutic agents. nih.govresearchgate.net

A significant area of interest is the development of hydrazide-based enzyme inhibitors. Derivatives of acetohydrazide have shown inhibitory activity against a range of enzymes, including histone deacetylases (HDACs), α-glucosidase, and cholinesterases, which are implicated in cancer, diabetes, and Alzheimer's disease, respectively. chemrxiv.orgrsc.orgresearchgate.net The ability to systematically modify the hydrazide scaffold allows for the optimization of inhibitory potency and selectivity.

Furthermore, the hydrazide moiety can be incorporated into fluorescent probes for the detection and imaging of biologically important species. For example, coumarin-based probes containing acetoxyl moieties have been developed for the sensitive and selective detection of hydrazine (B178648) in living cells. nih.gov This highlights the potential for developing probes based on the this compound scaffold to visualize other analytes or enzymatic activities in a biological context. The development of such activity-based probes (ABPs) provides a powerful tool for studying enzyme function and for the preclinical evaluation of new therapeutic agents in vivo. stanford.edu

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-cyanophenoxy)acetohydrazide and its derivatives?

The synthesis typically involves condensation reactions between substituted phenoxyacetic acid hydrazides and aldehydes or ketones. For example:

- Hydrazide formation : React ethyl 2-(2-cyanophenoxy)acetate with hydrazine hydrate in ethanol under reflux (3–4 hours) to yield the hydrazide intermediate .

- Schiff base formation : Condense the hydrazide with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid or 1,4-dioxane under reflux (3–6 hours) to form derivatives .

Purification often involves recrystallization from ethanol or column chromatography. Yields range from 44% to 98%, depending on substituents and reaction conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1690 cm⁻¹, CN at ~2198 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm hydrazide NH protons (~11.6 ppm in DMSO-d₆) and aromatic/heterocyclic substituents .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z = 177 for a related coumarin derivative) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (monoclinic P21/c space group, β = 117.3°) .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

- Antimicrobial assays : Use agar diffusion or broth microdilution methods against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Measure minimum inhibitory concentrations (MICs) .

- Antiviral screening : Assess HAV inhibition via virustatic assays (e.g., IC₅₀ = 8.5–10.7 µg/mL for chromene derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence bioactivity?

- Electron-withdrawing groups (e.g., -Cl, -CN) enhance antiviral activity by improving binding to viral enzymes (e.g., HAV proteases) .

- Bulkier substituents (e.g., 4-dimethylaminobenzylidene) may reduce actoprotective effects due to steric hindrance .

- Heterocyclic moieties (e.g., triazole or coumarin) improve antimicrobial potency by increasing membrane permeability .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Molecular docking : Simulate binding to enzymes like monoamine oxidase (MAO) or viral proteases using AutoDock Vina or Schrödinger Suite. Validate with experimental IC₅₀ values .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. How can thermal analysis elucidate decomposition pathways and stability?

Q. How to resolve contradictions in reported biological data for structurally similar derivatives?

- Dose-response validation : Re-test conflicting compounds under standardized protocols (e.g., identical cell lines or microbial strains) .

- Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .

- Crystallographic analysis : Verify if crystal packing differences alter bioavailability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.